molecular formula C11H12O2 B1355405 5,8-Dimethyl-2,3-dihydrochromen-4-one CAS No. 21875-91-2

5,8-Dimethyl-2,3-dihydrochromen-4-one

Cat. No.: B1355405
CAS No.: 21875-91-2
M. Wt: 176.21 g/mol
InChI Key: NGHNVBFCBFQAEY-UHFFFAOYSA-N
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Description

5,8-Dimethyl-2,3-dihydrochromen-4-one: is a chemical compound belonging to the class of chromenones. It is characterized by its chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The presence of two methyl groups at positions 5 and 8, along with a dihydrochromenone moiety, distinguishes it from other chromenone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, such as Claisen rearrangement, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated chromenone analogs .

Scientific Research Applications

5,8-Dimethyl-2,3-dihydrochromen-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research explores its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethyl-2,3-dihydrochromen-4-one is unique due to its specific substitution pattern and the presence of two methyl groups at positions 5 and 8. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other chromenone derivatives .

Properties

IUPAC Name

5,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHNVBFCBFQAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553195
Record name 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21875-91-2
Record name 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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